(S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
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Overview
Description
(S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is a chiral compound that features a pyrrolidine ring substituted with a pyridin-2-ylmethylsulfanyl group and a tert-butyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridin-2-ylmethylsulfanyl Group: This step involves the nucleophilic substitution of a suitable pyridine derivative with a thiol group to form the pyridin-2-ylmethylsulfanyl moiety.
Esterification: The carboxylic acid group on the pyrrolidine ring is esterified with tert-butyl alcohol under acidic conditions to form the tert-butyl ester.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the pyridin-2-ylmethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The pyridin-2-ylmethylsulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound can be used to study the effects of chiral molecules on biological systems.
Industrial Applications: It may be used in the development of new materials or catalysts.
Mechanism of Action
The mechanism of action of (S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyridin-2-ylmethylsulfanyl group can engage in hydrogen bonding or hydrophobic interactions, while the pyrrolidine ring can provide steric effects that influence binding affinity and selectivity.
Comparison with Similar Compounds
Similar Compounds
®-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester: The enantiomer of the compound, which may have different biological activity.
3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid methyl ester: A similar compound with a methyl ester instead of a tert-butyl ester.
Uniqueness
(S)-3-(Pyridin-2-ylmethylsulfanyl)-pyrrolidine-1-carboxylic acid tert-butyl ester is unique due to its specific chiral configuration and the presence of both a pyridin-2-ylmethylsulfanyl group and a tert-butyl ester
Properties
Molecular Formula |
C15H22N2O2S |
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Molecular Weight |
294.4 g/mol |
IUPAC Name |
tert-butyl (3S)-3-(pyridin-2-ylmethylsulfanyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22N2O2S/c1-15(2,3)19-14(18)17-9-7-13(10-17)20-11-12-6-4-5-8-16-12/h4-6,8,13H,7,9-11H2,1-3H3/t13-/m0/s1 |
InChI Key |
RMILHIBTMFTUCN-ZDUSSCGKSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H](C1)SCC2=CC=CC=N2 |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)SCC2=CC=CC=N2 |
Origin of Product |
United States |
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